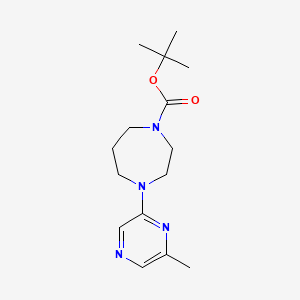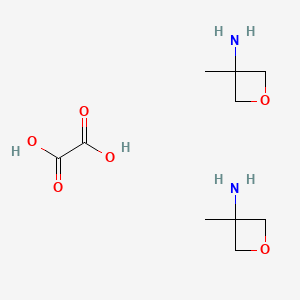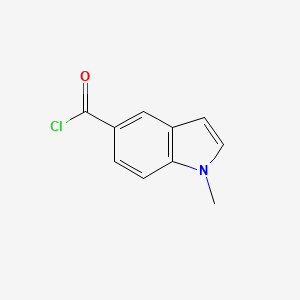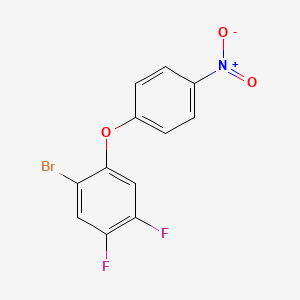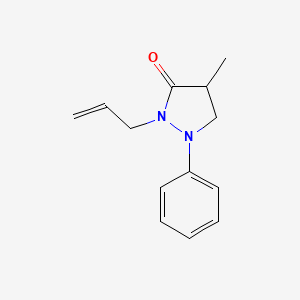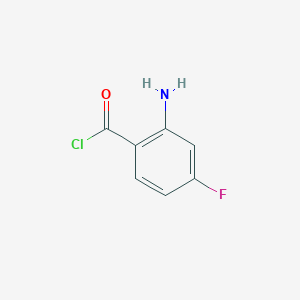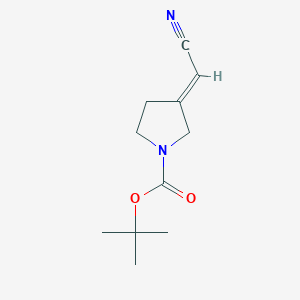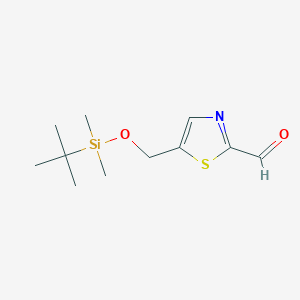
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde
Vue d'ensemble
Description
“5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde” is a chemical compound with the CAS Number 1311291-26-5 . It has a molecular formula of C11H19NO2SSi and a molecular weight of 257.42 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a carbaldehyde group, and a tert-butyldimethylsilyl group attached to an oxygen atom . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 322.0±34.0 °C and a predicted density of 1.066±0.06 g/cm3 . Its pKa is predicted to be 0.09±0.10 .Applications De Recherche Scientifique
Comprehensive Analysis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde Applications
The compound 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is a versatile reagent in synthetic chemistry, particularly in the field of glycobiology and complex molecule synthesis. Below is a detailed analysis of its unique applications across various scientific research fields.
Synthesis of Erythrose: In the stereocontrolled production of erythrose, this compound acts as both an aldol donor and acceptor. Erythrose is a crucial intermediate in the synthesis of various antiviral and anticancer agents.
Total Synthesis of (+)-Ambruticin: This compound is used in the total synthesis of (+)-ambruticin , an antifungal agent. Its role is pivotal in forming the complex molecular structure characteristic of ambruticin.
Synthesis of (−)-Laulimalide: (−)-Laulimalide is another complex molecule synthesized using this reagent . Laulimalide has shown potential as an anticancer compound due to its ability to stabilize microtubules.
Production of (−)-Salinosporamide A: In the synthesis of (−)-salinosporamide A , a compound with promising anticancer properties, this chemical serves as a key intermediate, facilitating the formation of the molecule’s unique lactone ring system.
Synthesis of (+)-Leucascandrolide A: The compound is also instrumental in the synthesis of (+)-leucascandrolide A , a natural product with potent antitumor activity. It aids in constructing the intricate macrolide framework of leucascandrolide A.
Glycobiology Research: In glycobiology, this reagent is used to manipulate sugar molecules, which is essential for understanding cell signaling and the development of glycosylated drugs .
Antiviral Research: While not directly related to the compound , derivatives of tert-butyldimethylsilyl have been shown to be effective against herpes virus and other DNA viruses . This suggests potential antiviral applications for similar compounds.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in synthetic glycobiology .
Mode of Action
The compound can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a mechanism involving the transfer of an aldol group, which could result in changes to the target molecules.
Biochemical Pathways
Given its role in the production of erythrose, it may be involved in carbohydrate metabolism pathways .
Pharmacokinetics
The compound’s molecular weight of 25742 suggests that it may have reasonable bioavailability, as molecules under 500 Daltons typically have good membrane permeability.
Result of Action
Its role in the stereocontrolled production of erythrose suggests that it may influence the synthesis of this sugar molecule .
Propriétés
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIYEXLEOWNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)
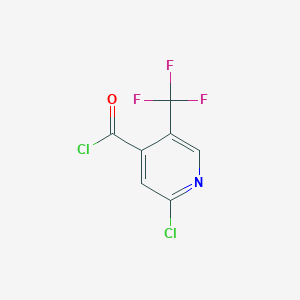
![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
